

The Pharmacology of AMG-7980: A Technical Guide

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Compound of Interest

Compound Name: AMG-7980

Cat. No.: B605414

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Abstract

AMG-7980 is a potent and selective phosphodiesterase 10A (PDE10A) ligand developed by Amgen. While primarily characterized and utilized as a positron emission tomography (PET) tracer ([¹¹C]**AMG-7980**) for the in vivo imaging of PDE10A in the central nervous system, its pharmacological profile provides valuable insights into the therapeutic potential of PDE10A inhibition. This technical guide synthesizes the available preclinical data on **AMG-7980**, focusing on its mechanism of action, binding characteristics, and the experimental protocols used for its evaluation. All quantitative data are presented in structured tables for clarity, and key pathways and experimental workflows are visualized using diagrams.

Introduction to AMG-7980

AMG-7980, with the chemical formula C₁₉H₂₂N₄O₂, is chemically defined as 5-(6,7-Dimethoxycinnolin-4-yl)-3-methyl-N-propan-2-ylpyridin-2-amine.[1] Its development has been pivotal in advancing the understanding of the role of PDE10A in the brain. PDE10A is an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), second messengers crucial for intracellular signal transduction.[2] The enzyme is highly expressed in the medium spiny neurons of the striatum, a key node in motor and cognitive control.[3] Consequently, PDE10A has emerged as a significant target for the development of therapeutics for neuropsychiatric disorders such as schizophrenia and

Huntington's disease. **AMG-7980**'s high affinity and selectivity for PDE10A make it an excellent tool for studying this enzyme in vivo.[4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of **AMG-7980** is provided in Table 1.

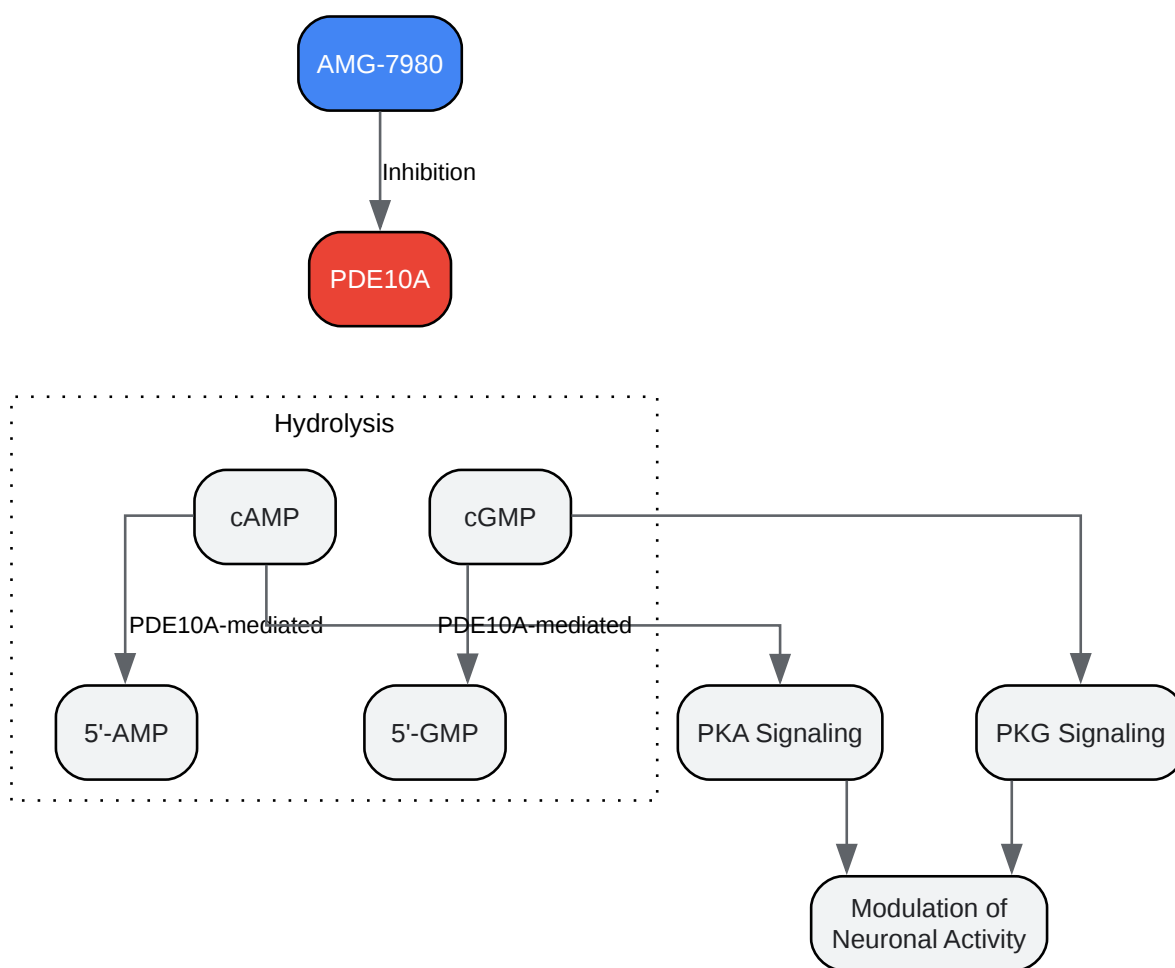
Property	Value	Reference
IUPAC Name	5-(6,7-Dimethoxycinnolin-4-yl)-3-methyl-N-propan-2-ylpyridin-2-amine	[1]
Chemical Formula	C19H22N4O2	[1]
Molecular Weight	338.41 g/mol	[1]
Appearance	Solid powder	[1]
Solubility	Soluble in DMSO	[1]

Pharmacology

The pharmacological activity of **AMG-7980** is centered on its potent and selective inhibition of PDE10A.

Mechanism of Action

AMG-7980 acts as a competitive ligand for the PDE10A enzyme. By binding to PDE10A, it prevents the hydrolysis of cAMP and cGMP, leading to an accumulation of these cyclic nucleotides within the cell. This elevation of second messengers can modulate the activity of downstream signaling pathways, including protein kinase A (PKA) and protein kinase G (PKG), which in turn influences neuronal excitability and gene expression. The specific downstream effects of **AMG-7980**-mediated PDE10A inhibition are a subject of ongoing research, with the primary application of the compound being the in vivo quantification of PDE10A.



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Mechanism of Action of **AMG-7980**.

Pharmacodynamics: In Vitro Binding Affinity

AMG-7980 demonstrates high affinity for PDE10A. In vitro studies have quantified its binding potential, highlighting its suitability as a selective ligand.

Parameter	Value	Species/System	Reference
KD	0.94 nM	Not specified	[4]
IC50	1.9 nM	Rat, baboon, and human striatal homogenates	[5]

Preclinical Pharmacokinetics

Detailed pharmacokinetic data for **AMG-7980** as a therapeutic agent is not extensively available in the public domain. Its development as a PET tracer has prioritized characteristics suitable for imaging, such as good brain penetration and kinetics that allow for the quantification of binding.

Preclinical Studies: In Vivo Imaging with [11C]AMG-7980

The primary application of **AMG-7980** is in the form of its radiolabeled isotopologue, [11C]**AMG-7980**, for PET imaging. These studies have been instrumental in characterizing the in vivo distribution of PDE10A and for assessing the target engagement of other PDE10A inhibitors.

Non-Human Primate PET Studies

Dynamic PET scans using [11C]**AMG-7980** have been conducted in non-human primates to evaluate its in vivo properties.^[2]

[11C]**AMG-7980** shows specific binding in brain regions known to have high expression of PDE10A, such as the striatum and globus pallidus.^[2] The thalamus, which has low PDE10A expression, is typically used as a reference region for quantifying specific binding.^[2]

The binding potential (BPND), a measure of the density of available receptors, has been calculated using various analytical methods.

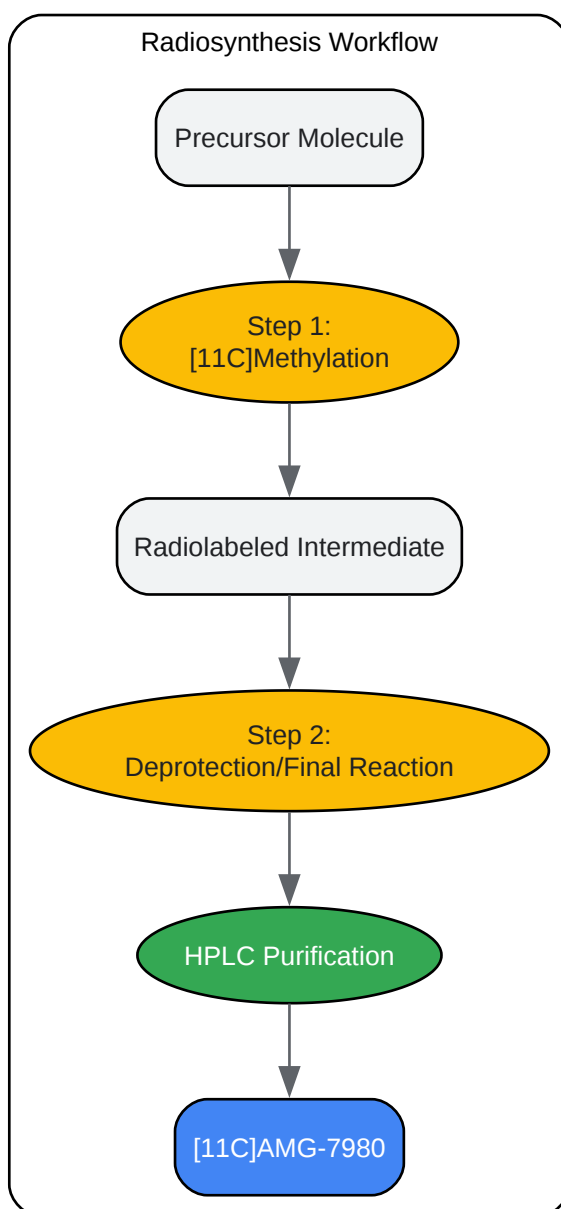
Brain Region	BPND (Logan Graphical Analysis)	BPND (Simplified Reference Tissue Model)	Reference
Caudate	0.23	0.42	^[2]
Putamen	0.65	0.76	^[2]
Globus Pallidus	0.51	0.75	^[2]

[11C]**AMG-7980** has been successfully used to measure the target occupancy of other PDE10A inhibitors.[2] Pre-treatment with a benchmark PDE10A inhibitor led to a dose-dependent decrease in the BPND of [11C]**AMG-7980**, demonstrating the utility of this tracer for in vivo competition studies.[2]

Experimental Protocols

Radiosynthesis of [11C]**AMG-7980**

The radiosynthesis of [11C]**AMG-7980** is performed in a one-pot, two-step reaction.[2] The mean specific activity achieved has been reported as 99 ± 74 GBq/ μ mol, with a synthesis time of approximately 45 minutes.[2]

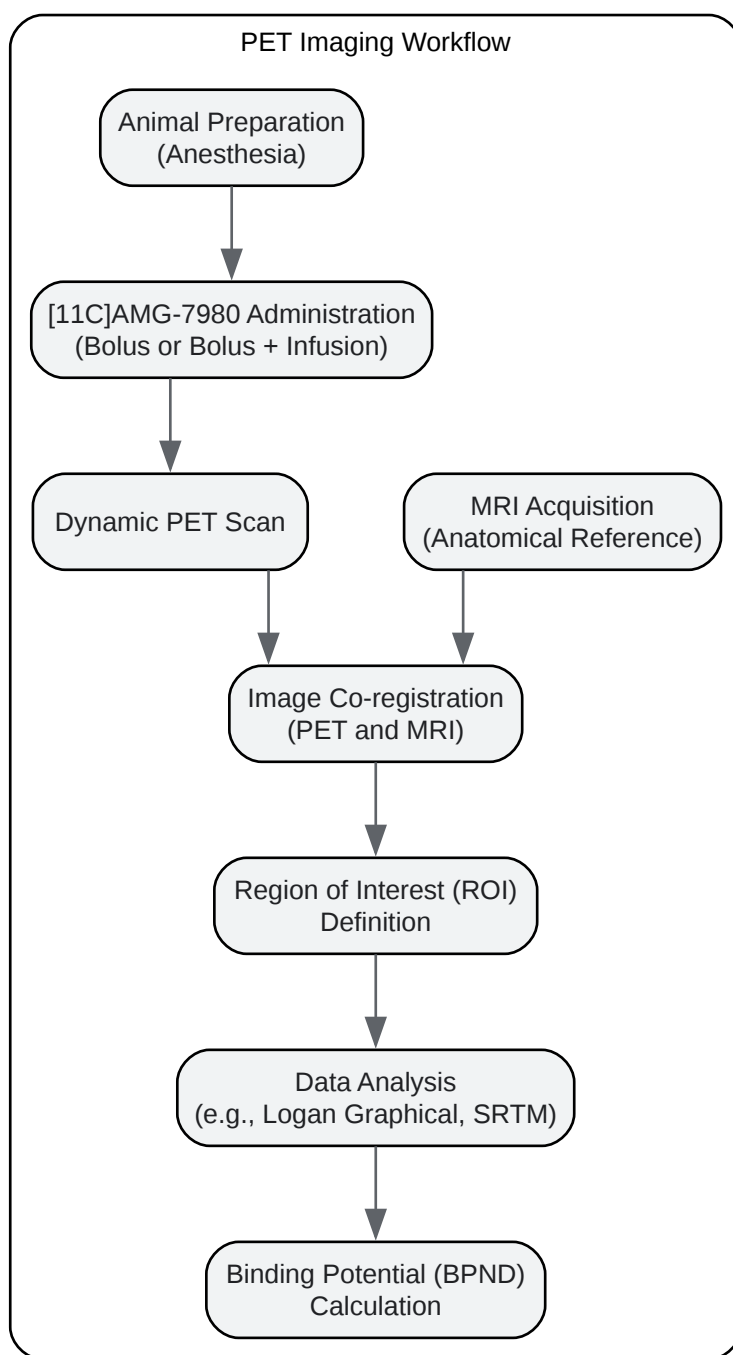


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Radiosynthesis workflow for [11C]**AMG-7980**.

Non-Human Primate PET Imaging Protocol

Dynamic PET scans are performed following either a bolus injection or a bolus plus constant infusion of [11C]**AMG-7980**.^[2]



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Non-human primate PET imaging workflow.

Regions of interest are defined on individual magnetic resonance images (MRIs) and then transferred to the co-registered PET images for analysis.^[2] Data analysis is conducted using

methods such as Logan graphical analysis with a metabolite-corrected input function and the simplified reference tissue model (SRTM).[2]

Summary and Future Directions

AMG-7980 is a well-characterized, high-affinity ligand for PDE10A. Its primary contribution to the field of pharmacology has been through its use as the PET tracer [11C]**AMG-7980**. This tool has enabled the non-invasive in vivo quantification of PDE10A in the brain and has facilitated the development of other PDE10A-targeting therapeutics by allowing for the direct measurement of target engagement.

While extensive data on the broader pharmacological effects of **AMG-7980** as a potential therapeutic agent are not publicly available, its properties as a selective PDE10A ligand underscore the continued interest in this enzyme as a drug target. Future research could further explore the functional consequences of PDE10A inhibition by **AMG-7980** and similar compounds in various preclinical models of neuropsychiatric and neurodegenerative diseases.

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